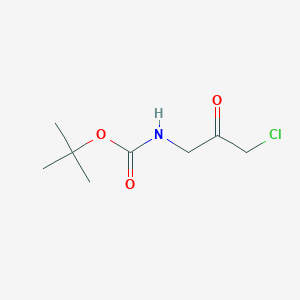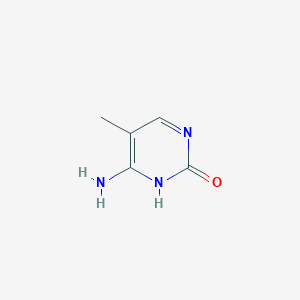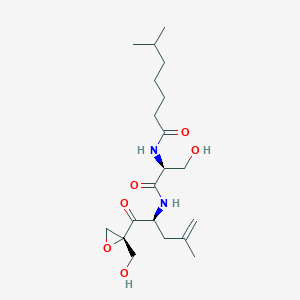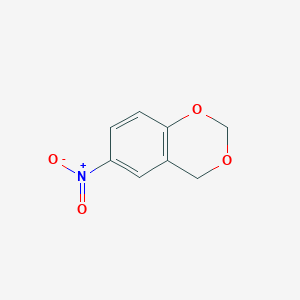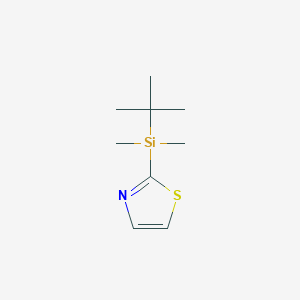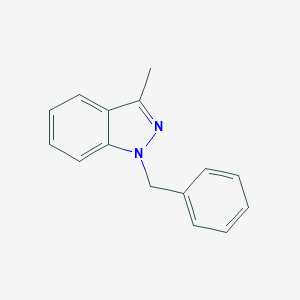
Diphenylantimony diisopropyldithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylantimony diisopropyldithiophosphate, also known as DPDP, is a chemical compound that has been widely used in scientific research for its unique properties. DPDP is a white or yellowish powder that is soluble in organic solvents, such as benzene, toluene, and chloroform. It is an organometallic compound that contains antimony, sulfur, and phosphorus. DPDP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Wirkmechanismus
Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can cause a range of effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Diphenylantimony diisopropyldithiophosphate has a range of biochemical and physiological effects, depending on the dose and route of administration. In general, Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This can cause a range of effects, including muscle spasms, convulsions, and respiratory failure. Diphenylantimony diisopropyldithiophosphate can also affect the cardiovascular system, causing changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenylantimony diisopropyldithiophosphate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholinesterase in the nervous system. Diphenylantimony diisopropyldithiophosphate is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, Diphenylantimony diisopropyldithiophosphate has several limitations. It is toxic and can be hazardous to handle, requiring appropriate safety precautions. Diphenylantimony diisopropyldithiophosphate can also have non-specific effects on other enzymes and receptors in the nervous system, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Diphenylantimony diisopropyldithiophosphate. One area of research is the development of new inhibitors of acetylcholinesterase that are more selective and less toxic than Diphenylantimony diisopropyldithiophosphate. Another area of research is the development of new methods for detecting and measuring acetylcholinesterase activity in the nervous system. This could lead to new diagnostic tools and therapeutic interventions for diseases that involve acetylcholinesterase dysfunction, such as Alzheimer's disease. Finally, there is a need for further research into the biochemical and physiological effects of Diphenylantimony diisopropyldithiophosphate, including its effects on other enzymes and receptors in the nervous system. This could lead to a better understanding of the mechanisms of action of Diphenylantimony diisopropyldithiophosphate and its potential as a therapeutic agent.
Synthesemethoden
Diphenylantimony diisopropyldithiophosphate can be synthesized by reacting antimony pentachloride with isopropyl alcohol and sodium diisopropyldithiophosphate. This reaction produces Diphenylantimony diisopropyldithiophosphate as a white or yellowish powder. The purity and yield of Diphenylantimony diisopropyldithiophosphate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Diphenylantimony diisopropyldithiophosphate has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Diphenylantimony diisopropyldithiophosphate has been used to study the role of acetylcholinesterase in the nervous system and its potential as a target for therapeutic intervention. Diphenylantimony diisopropyldithiophosphate has also been used to study the biochemical and physiological effects of acetylcholinesterase inhibition, including the effects on cognitive function, muscle contraction, and cardiac function.
Eigenschaften
CAS-Nummer |
126443-52-5 |
|---|---|
Produktname |
Diphenylantimony diisopropyldithiophosphate |
Molekularformel |
C18H24OPS2Sb+ |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
diphenylstibanylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.2C6H5.Sb/c1-5(2)7-9(10,11)8-6(3)4;2*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);2*1-5H;/q;;;+1/p-1 |
InChI-Schlüssel |
FIZVXTGRVKNURW-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
(diphenylphosphinodithioato) diphenylantimony(III) DADPTP diphenylantimony diisopropyldithiophosphate Ph2SbS2P(OPr(i))2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






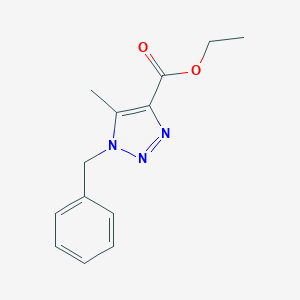
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)

